1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Description
1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole-based ester derivative characterized by a 2,4-dichlorophenyl group at position 1, a methyl group at position 5, and an ethyl ester at position 3 of the pyrazole ring. Its molecular formula is C₁₄H₁₃Cl₂N₂O₂, with a molecular weight of 324.17 g/mol. The compound is synthesized via cyclization of 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, followed by hydrolysis and acidification . The crystal structure reveals intramolecular O–H⋯O hydrogen bonds and π-π stacking interactions between pyrazole and dichlorophenyl rings, contributing to its stability .
Properties
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-6-8(2)17(16-11)12-5-4-9(14)7-10(12)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEMKPKJNOWXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561199 | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126067-40-1 | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of 3-Ethyl-5-pyrazole Carboxylic Acid Ethyl Ester
The foundational step involves reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate in the presence of potassium carbonate. Diethylene glycol dimethyl ether serves as the solvent, enabling reactions at 80–120°C for 8–12 hours.
Key Variables and Outcomes:
| Parameter | Range Tested | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature | 80–120°C | 100°C | 82.5–87.3 | 95.3–97.8 |
| Reaction Time | 8–12 hours | 10 hours | 85.1 | 96.5 |
| Molar Ratio (Ester:DMC) | 1:1.5–1:2.5 | 1:2.0 | 86.7 | 97.2 |
| Solvent Volume (mL/g) | 3.5–4.5 | 4.0 | 84.9 | 96.8 |
Post-reaction processing includes cooling to 15–25°C, salt filtration, and vacuum distillation to isolate 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester. Suboptimal temperatures below 80°C result in incomplete alkylation, while exceeding 120°C promotes decarboxylation side reactions.
Electrophilic Chlorination
Chlorination is achieved using hydrochloric acid (35–40% w/w) and hydrogen peroxide (30–40% w/w) in dichloroethane. The reaction proceeds via an electrophilic substitution mechanism, with peroxide facilitating chlorine radical generation.
Critical Process Parameters:
| Parameter | Range Tested | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl:H₂O₂ Molar Ratio | 1:1.1–1:1.6 | 1:1.4 | 78.2–82.1 | 94.7–96.3 |
| Addition Temperature | 20–30°C | 25°C | 80.5 | 95.8 |
| Incubation Temperature | 50–70°C | 60°C | 81.9 | 96.1 |
| Reaction Time | 5–7 hours | 6 hours | 80.7 | 95.9 |
Slow addition of hydrogen peroxide at 25°C minimizes exothermic side reactions, while extended incubation at 60°C ensures complete chlorination. Post-synthesis purification involves sequential washes with sodium sulfite (4–6% w/w), sodium carbonate (4–6% w/w), and water, followed by anhydrous sodium sulfate drying.
Industrial-Scale Production Considerations
Scaled-up synthesis (batch sizes >10 kg) necessitates modifications to maintain efficiency:
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Reactor Design: Glass-lined steel reactors resist corrosion from hydrochloric acid and hydrogen peroxide.
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Solvent Recovery: Dichloroethane is distilled and reused, reducing costs by 18–22% per batch.
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Quality Control: In-process HPLC monitoring ensures intermediate purity >95% before proceeding to chlorination.
Comparative Analysis of Methodologies
The patented method demonstrates advantages over classical pyrazole syntheses:
| Metric | Patent Method | Traditional Hydrazine Route |
|---|---|---|
| Overall Yield | 68–75% | 45–55% |
| Reaction Time | 16–19 hours | 24–36 hours |
| Byproduct Formation | <5% | 12–18% |
| Scalability | >100 kg batches | Limited to <20 kg |
Superior yields stem from minimized intermediate isolation steps and optimized chlorination kinetics.
Quality Control and Characterization
Rigorous analytical protocols validate synthesis success:
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HPLC Analysis: C18 column (4.6 × 250 mm), 60:40 acetonitrile:water, 1.0 mL/min flow rate. Retention time: 8.2 minutes.
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, COOCH₂CH₃), 2.51 (s, 3H, CH₃), 4.33 (q, 2H, COOCH₂), 6.89 (s, 1H, pyrazole-H4), 7.45–7.49 (m, 3H, Ar-H).
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Mass Spectrometry: m/z 299.15 [M+H]⁺, consistent with molecular formula C₁₃H₁₂Cl₂N₂O₂ .
Chemical Reactions Analysis
1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactivity and ability to undergo transformations such as oxidation, reduction, substitution, and hydrolysis.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that it may exhibit antimicrobial effects against certain pathogens.
- Anti-inflammatory Effects : It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Medicine
The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its unique structure may allow it to interact with specific molecular targets in biological systems, making it a candidate for therapeutic applications.
Industrial Applications
In industry, 1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is used in the production of:
- Agrochemicals : It can be employed in formulating pesticides or herbicides due to its biological activity.
- Dyes and Pigments : Its chemical properties allow it to be used in synthesizing various dyes.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles.
- Biological Activity Evaluations : Various assays have been conducted to assess its antimicrobial and anti-inflammatory properties, showcasing its potential utility in drug development.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Substituent Position Matters : 2,4-Dichlorophenyl analogs exhibit stronger π-π stacking and intramolecular hydrogen bonds than 3,5-isomers, enhancing thermal stability .
- Ester vs. Acid Bioavailability : Ethyl esters generally show improved cell permeability over carboxylic acids, critical for central nervous system targeting .
- Hybrid Structures : Incorporation of purine or sulfanyl groups diversifies biological activity, enabling kinase or anti-inflammatory applications .
Biological Activity
1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, also known as Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H12Cl2N2O2
- Molecular Weight : 299.15 g/mol
- CAS Number : 126067-40-1
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The presence of the 2,4-dichlorophenyl group and the carboxylic acid moiety enhances its reactivity and binding affinity to specific biological targets.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to pain and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 12.5 | Growth inhibition |
| HeLa (Cervical) | 10.0 | Apoptosis induction |
| MCF7 (Breast) | 15.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. A study involving carrageenan-induced paw edema in rats indicated that administration of the compound led to a significant reduction in swelling compared to control groups.
Case Studies
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Study on Anticancer Effects :
- A recent study evaluated the effects of the compound on A549 lung cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
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Inflammation Model :
- In an experimental model of inflammation using rats, the administration of this compound resulted in a significant reduction in paw edema (p < 0.01). Histological analysis indicated decreased infiltration of inflammatory cells.
Q & A
What are the common synthetic routes for preparing 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A general approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes tuning reaction temperature (e.g., 50–100°C), solvent choice (DMF or THF), and catalyst loading (e.g., NaN₃ for azide incorporation) . Post-synthesis purification often employs recrystallization from ethanol or ethyl acetate/petroleum ether mixtures .
Advanced Research Question How do competing side reactions (e.g., over-alkylation or hydrolysis) impact yield, and what strategies mitigate these? For example, substituting DMF with less polar solvents (e.g., toluene) may reduce by-products during aryloxy group introduction . Kinetic studies using in situ NMR can identify intermediate stability .
What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Basic Research Question
Key techniques include:
- ¹H/¹³C-NMR : Assign peaks using coupling patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; ester carbonyl at ~δ 165–170 ppm) .
- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and pyrazole C-N stretches (~1550 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., ~380–495 g/mol depending on substituents) .
Advanced Research Question How are overlapping signals in crowded NMR spectra (e.g., dichlorophenyl vs. methylpyrazole regions) deconvoluted? Advanced methods include 2D NMR (HSQC, HMBC) or computational modeling (DFT) to predict chemical shifts . Contradictions between elemental analysis and mass data may arise from hydration or solvent retention, requiring TGA/DSC for verification .
What pharmacological activities are hypothesized for this compound, and how are structure-activity relationships (SAR) explored?
Basic Research Question
While direct data on this compound is limited, structurally related pyrazole esters exhibit analgesic and anti-inflammatory activity via COX-2 inhibition . Preliminary SAR studies suggest:
- 2,4-Dichlorophenyl group : Enhances lipophilicity and target binding .
- Ethyl ester : Modulates bioavailability; hydrolysis to carboxylic acid may alter activity .
Advanced Research Question How can computational docking (e.g., AutoDock Vina) predict interactions with COX-2 or other targets? Molecular dynamics simulations assess the stability of the ester group in active sites . Contrasting bioassay results (e.g., in vitro vs. in vivo) may arise from esterase-mediated metabolism, requiring LC-MS metabolite profiling .
What are the stability and degradation profiles under varying storage conditions?
Basic Research Question
Stability studies under accelerated conditions (40°C/75% RH) for 1–3 months can identify degradation pathways (e.g., ester hydrolysis or photodegradation). HPLC monitoring at 254 nm tracks purity loss .
Advanced Research Question How do formulation additives (e.g., antioxidants like BHT) or lyophilization affect long-term stability? Forced degradation studies (acid/alkali/oxidative stress) reveal degradation products, analyzed via HRMS and NMR .
What computational methods are used to predict physicochemical properties and reactivity?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) predict:
- LogP : ~3.5–4.0, indicating moderate lipophilicity .
- pKa : Ester group pKa ~0–1 (highly stable under physiological conditions) .
Reactivity sites (e.g., electrophilic pyrazole C-4) are identified using Fukui indices, guiding functionalization strategies .
How are ecological and toxicity risks assessed given limited safety data?
Advanced Research Question
In silico tools (e.g., TEST, ECOSAR) estimate acute toxicity (LC50 for fish/algae) and bioaccumulation potential. Zebrafish embryo assays (FET) provide preliminary ecotoxicity data . For occupational safety, Ames tests and micronucleus assays evaluate genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
